3-amino-N-(2,6-diethylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

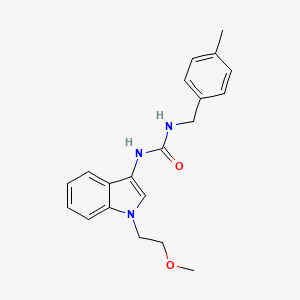

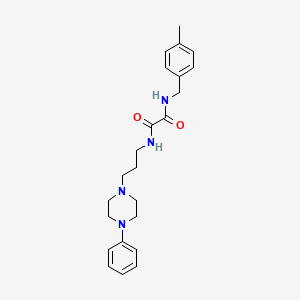

“3-amino-N-(2,6-diethylphenyl)benzamide” is a benzamide compound used for proteomics research . It has a molecular formula of C17H20N2O and a molecular weight of 268.36 .

Molecular Structure Analysis

The molecular structure of “3-amino-N-(2,6-diethylphenyl)benzamide” consists of a benzamide core with an amino group at the 3-position and a 2,6-diethylphenyl group attached to the nitrogen of the amide group .Physical And Chemical Properties Analysis

“3-amino-N-(2,6-diethylphenyl)benzamide” is a solid compound with a molecular weight of 268.36 . More specific physical and chemical properties were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

- Synthesis and Anticonvulsant Activity : Studies like those by (Lambert et al., 1995) have shown that derivatives of 3-amino-N-(2,6-diethylphenyl)benzamide exhibit significant anticonvulsant activity, particularly in maximal electroshock seizure tests.

Oxidation and Antioxidant Activity

- Electrochemical Oxidation : Research like (Jovanović et al., 2020) demonstrates the importance of understanding the electrochemical oxidation mechanisms of amino-substituted benzamides, which is crucial for assessing their antioxidant activities.

Cardiac Electrophysiological Activity

- N-Substituted Imidazolylbenzamides : Investigations such as those by (Morgan et al., 1990) explore the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating their potential as class III agents.

Antibacterial Activity

- Synthesis and Antibacterial Properties : Studies including (Mostafa et al., 2023) focus on the synthesis of such compounds and their antibacterial activity, emphasizing their relevance in microbiological applications.

Imaging and Diagnostic Applications

- Radioiodinated Derivatives : Research by (Eisenhut et al., 2000) has shown that radioiodinated derivatives of N-(2-diethylaminoethyl)benzamides can be used for imaging melanoma metastases.

Anticancer Activity

- Histone Deacetylase Inhibition : Papers like (Zhou et al., 2008) describe the synthesis of compounds such as MGCD0103, an orally active histone deacetylase inhibitor, indicating potential use in cancer therapy.

Aromatase Inhibition

- Aminoglutethimide Derivatives : Studies, for example, by (Moniz & Hammond, 1997), explore derivatives of aminoglutethimide, a compound used in breast cancer treatment, and their effects on estrogen biosynthesis.

Antimicrobial and Anti-inflammatory Applications

- Synthesis and Antimicrobial Activity : Research like that by (Mobinikhaledi et al., 2006) explores the antimicrobial activity of benzamide derivatives, highlighting their potential in fighting various bacterial strains.

Other Biological Activities

- Metabolic Impact Studies : For instance, (Milam & Cleaver, 1984) have looked into the effects of certain benzamides on different metabolic processes, providing insights into broader biological implications.

Eigenschaften

IUPAC Name |

3-amino-N-(2,6-diethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-3-12-7-5-8-13(4-2)16(12)19-17(20)14-9-6-10-15(18)11-14/h5-11H,3-4,18H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVELTHPUYZPJPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(2,6-diethylphenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-(7-methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2439224.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2439225.png)

![Ethyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B2439226.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2439237.png)

![3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2439240.png)